molecular formula C12H13N3O2 B7689500 N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7689500
M. Wt: 231.25 g/mol
InChI Key: MDEKAENMKLCCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of amidoximes with acyl chlorides. One common method includes the treatment of a precursor compound with hydroxylamine hydrate to form an amidoxime, followed by cyclization using an acyl chloride . The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction could lead to the formation of amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where specific interactions and properties are required .

Properties

IUPAC Name

N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-13-10(16)7-8-11-14-12(15-17-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEKAENMKLCCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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